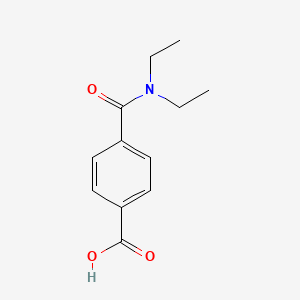
4-(Diethylcarbamoyl)benzoic acid
概要
説明
4-(Diethylcarbamoyl)benzoic acid: is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a benzoic acid moiety substituted with a diethylcarbamoyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: 4-(Diethylcarbamoyl)benzoic acid can be synthesized through the reaction of 4-aminobenzoic acid with diethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as distillation and high-performance liquid chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: 4-(Diethylcarbamoyl)benzoic acid can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of .
Reduction: The compound can be reduced to form .
Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like or in the presence of a catalyst such as .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
科学的研究の応用
4-(Diethylcarbamoyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Diethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The diethylcarbamoyl group can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 4-(Dimethylcarbamoyl)benzoic acid
- 4-(Diethylamino)benzoic acid
- 4-(Diethylcarbamoyl)phenol
Comparison: 4-(Diethylcarbamoyl)benzoic acid is unique due to the presence of both the diethylcarbamoyl group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, 4-(Dimethylcarbamoyl)benzoic acid has a similar structure but with a dimethylcarbamoyl group, which may result in different reactivity and biological activity. Similarly, 4-(Diethylamino)benzoic acid lacks the carbamoyl group, leading to different chemical behavior and applications.
生物活性
4-(Diethylcarbamoyl)benzoic acid, with a CAS number of 71888-24-9, is an organic compound that has garnered attention due to its biological activities and its role as a metabolite of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H17N1O2
- Molecular Weight : Approximately 221.25 g/mol
- Structure : The compound features a benzoic acid moiety with a diethylcarbamoyl group attached at the para position of the benzene ring.
Biological Significance
This compound is significant in various scientific fields, particularly in pharmacology and toxicology. It serves as a biomarker for assessing exposure to DEET in biological samples such as urine. Its biological activities have been studied in several contexts, including:
- Metabolism : The compound is processed by cytochrome P450 enzymes into oxidative metabolites, which may influence its biological effects.
- Reproductive Health : Studies have shown no significant associations between urinary concentrations of this compound and adverse semen parameters among men, suggesting limited direct effects at typical exposure levels .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
Case Studies and Clinical Research
- Cardiovascular Health :
- Reproductive Outcomes :
-
Toxicological Studies :
- Investigations into the toxicological profile of DEET and its metabolites indicate potential risks associated with high concentrations. For instance, exposure to concentrated DEET has been linked to hypotension in some cases . However, specific data on the toxicity of this compound alone remains sparse.
Comparative Analysis with Related Compounds
特性
IUPAC Name |
4-(diethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-5-7-10(8-6-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZGEKOOJZWDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














